molecular formula C18H18N4O4 B11709697 N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide

N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide

Cat. No.: B11709697
M. Wt: 354.4 g/mol
InChI Key: IKQDBMRHCBEHHH-AYKLPDECSA-N
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Description

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide is a chemical compound with the molecular formula C18H18N4O4 and a molecular weight of 354.369 g/mol This compound is known for its unique structure, which includes two hydroxybenzylidene groups attached to a succinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be synthesized through the condensation reaction between succinohydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:

Succinic dihydrazide+2(2-hydroxybenzaldehyde)N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide+2H2O\text{Succinic dihydrazide} + 2 \text{(2-hydroxybenzaldehyde)} \rightarrow \text{N'1,N'4-bis(2-hydroxybenzylidene)succinohydrazide} + 2 \text{H}_2\text{O} Succinic dihydrazide+2(2-hydroxybenzaldehyde)→N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide+2H2​O

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide involves its ability to form complexes with metal ions through its hydrazone and hydroxyl groups . These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions.

Comparison with Similar Compounds

N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:

  • N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide
  • N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide
  • N’1,N’4-bis(2-(allyloxy)benzylidene)succinohydrazide
  • N’1,N’4-bis(2-(benzyloxy)benzylidene)succinohydrazide

These compounds share a similar succinohydrazide backbone but differ in the substituents on the benzylidene groups

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O4/c23-15-7-3-1-5-13(15)11-19-21-17(25)9-10-18(26)22-20-12-14-6-2-4-8-16(14)24/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

IKQDBMRHCBEHHH-AYKLPDECSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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